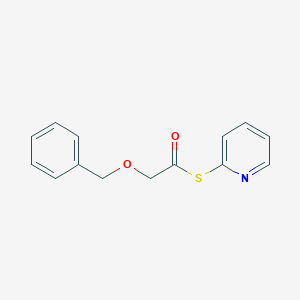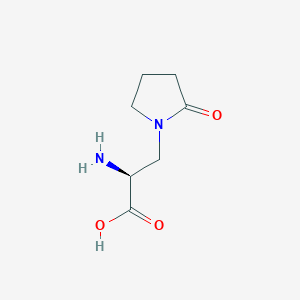
(S)-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyrrolidinone ring, which is a five-membered lactam, attached to the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid typically involves the cyclization of amino acids with appropriate reagents. One common method involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts, followed by thermal cyclization to form the pyrrolidinone ring . The reaction conditions often include heating the mixture at temperatures between 65-75°C for several hours.
Industrial Production Methods
Industrial production methods for this compound are generally based on large-scale synthesis techniques that optimize yield and purity. These methods may involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and carboxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
(S)-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidinone ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can influence various pathways, including neurotransmission and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with similar biological activity.
Proline: An amino acid with a pyrrolidine ring, used in protein synthesis.
Pyroglutamic acid: Another derivative of glutamic acid with a pyrrolidinone ring.
Uniqueness
(S)-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H12N2O3 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-oxopyrrolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H12N2O3/c8-5(7(11)12)4-9-3-1-2-6(9)10/h5H,1-4,8H2,(H,11,12)/t5-/m0/s1 |
InChI Key |
XRBTZHZASNOAJX-YFKPBYRVSA-N |
Isomeric SMILES |
C1CC(=O)N(C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC(=O)N(C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



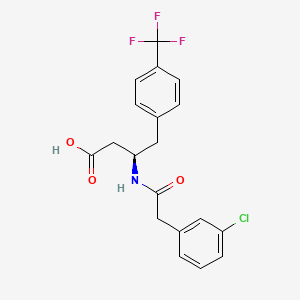




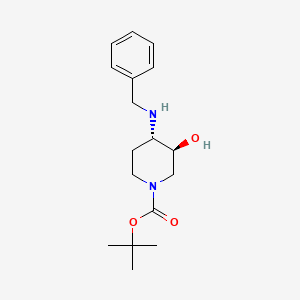
![2-ethyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12814087.png)
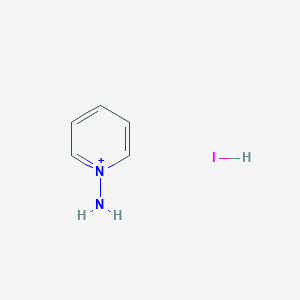
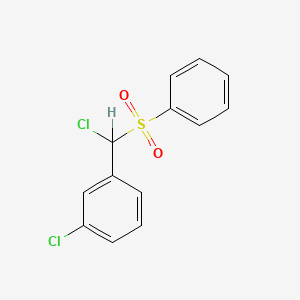
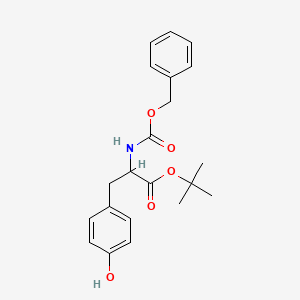
![(R)-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12814109.png)
